molecular formula C13H19NO B13668817 N-(tert-Butyl)-2-ethylbenzamide

N-(tert-Butyl)-2-ethylbenzamide

Cat. No.: B13668817
M. Wt: 205.30 g/mol
InChI Key: SPKRJCDULRMDLN-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-ethylbenzamide is an organic compound characterized by the presence of a tert-butyl group attached to the nitrogen atom of a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-ethylbenzamide typically involves the reaction of 2-ethylbenzoic acid with tert-butylamine. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with tert-butylamine to yield the desired amide . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides .

Scientific Research Applications

N-(tert-Butyl)-2-ethylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butyl)-2-ethylbenzamide is unique due to the specific positioning of the tert-butyl and ethyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to its similar counterparts .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-tert-butyl-2-ethylbenzamide

InChI

InChI=1S/C13H19NO/c1-5-10-8-6-7-9-11(10)12(15)14-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

SPKRJCDULRMDLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC(C)(C)C

Origin of Product

United States

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